molecular formula C18H24N3OP B14206347 2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one CAS No. 821969-52-2

2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one

Cat. No.: B14206347
CAS No.: 821969-52-2
M. Wt: 329.4 g/mol
InChI Key: KQLDECGCULSZLT-UHFFFAOYSA-N
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Description

2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a diethylamino group, two phenyl rings, and a diazaphospholidinone core, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one typically involves the reaction of diethylamine with a suitable precursor containing the diphenyl and diazaphospholidinone moieties. One common method involves the use of a phosphorus trichloride derivative, which reacts with diethylamine under controlled conditions to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the pure compound. The choice of purification method depends on the specific impurities present and the desired purity level of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of the functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.

Scientific Research Applications

2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(Diethylamino)ethanol: A simpler compound with similar diethylamino functionality.

    Diethylpropion: Shares the diethylamino group but has a different core structure.

    Diethylamino hydroxybenzoyl hexyl benzoate: Contains a diethylamino group and is used as a UV filter.

Uniqueness

2-(Diethylamino)-1,3-diphenyl-1,3,2lambda~5~-diazaphospholidin-2-one is unique due to its combination of diethylamino, diphenyl, and diazaphospholidinone moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

821969-52-2

Molecular Formula

C18H24N3OP

Molecular Weight

329.4 g/mol

IUPAC Name

N,N-diethyl-2-oxo-1,3-diphenyl-1,3,2λ5-diazaphospholidin-2-amine

InChI

InChI=1S/C18H24N3OP/c1-3-19(4-2)23(22)20(17-11-7-5-8-12-17)15-16-21(23)18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3

InChI Key

KQLDECGCULSZLT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)P1(=O)N(CCN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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